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molecular formula C14H6Cl2F4N2O2 B033202 Teflubenzuron CAS No. 83121-18-0

Teflubenzuron

Cat. No. B033202
M. Wt: 381.1 g/mol
InChI Key: CJDWRQLODFKPEL-UHFFFAOYSA-N
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Patent
US04457943

Procedure details

Three grams (0.016 mol) of 2,6-difluoro-benzoyl isocyanate were added to a solution of 2.95 gm (0.015 mol) of 2,4-difluoro-3,5-dichloroaniline in 50 ml of toluene. The solution thus obtained was stirred for 15 hours at room temperature. Thereafter, the product which precipitated during that time was removed by suction filtration and dried.
Quantity
0.016 mol
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[F:14][C:15]1[C:21]([Cl:22])=[C:20]([F:23])[C:19]([Cl:24])=[CH:18][C:16]=1[NH2:17]>C1(C)C=CC=CC=1>[F:14][C:15]1[C:21]([Cl:22])=[C:20]([F:23])[C:19]([Cl:24])=[CH:18][C:16]=1[NH:17][C:7]([NH:6][C:4](=[O:5])[C:3]1[C:2]([F:1])=[CH:12][CH:11]=[CH:10][C:9]=1[F:13])=[O:8]

Inputs

Step One
Name
Quantity
0.016 mol
Type
reactant
Smiles
FC1=C(C(=O)N=C=O)C(=CC=C1)F
Name
Quantity
2.95 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1Cl)F)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus obtained
CUSTOM
Type
CUSTOM
Details
Thereafter, the product which precipitated during that time
CUSTOM
Type
CUSTOM
Details
was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
FC1=C(C=C(C(=C1Cl)F)Cl)NC(=O)NC(C1=C(C=CC=C1F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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